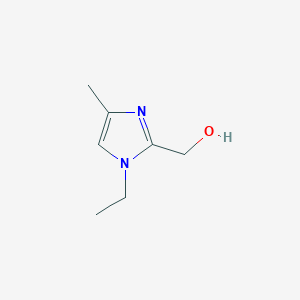

(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol” is a member of imidazoles . It is an organic intermediate that can be obtained by reducing 1-methyl-imidazole-4-carboxylic acid . It can be further chlorinated to prepare 1-methyl-4-chloromethyl imidazole hydrochloride, which can be used as an organic synthesis intermediate and pharmaceutical intermediate in laboratory research and chemical production processes .

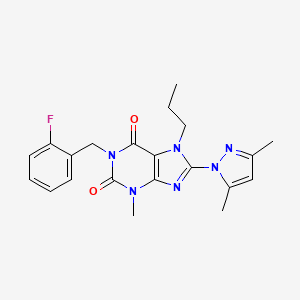

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3 .Applications De Recherche Scientifique

Methanol in Alcoholic Drinks

Methanol occurs naturally in most alcoholic beverages at levels that are generally considered safe. Research has attempted to define a tolerable concentration of methanol in alcoholic drinks to avoid toxicity, highlighting the importance of monitoring and controlling methanol levels in consumer products to ensure public health safety (Paine & Dayan, 2001).

Methanol Reforming for Hydrogen Production

Methanol reforming processes, including decomposition, partial oxidation, steam reforming, and oxidative steam reforming, are significant for hydrogen production. Research focusing on Cu-based catalysts and reaction mechanisms underlines the importance of methanol in developing clean energy sources (Yong et al., 2013).

Bioethanol for Biodiesel Production

Utilizing bioethanol, a less toxic alternative to methanol, for biodiesel production emphasizes the shift towards sustainable and renewable energy sources. This approach leverages local agricultural resources, enhancing energy independence and sustainability (Brunschwig et al., 2012).

Thermal Energy Transport via Methanol Synthesis and Decomposition

Exploring thermal energy transport systems through methanol synthesis and decomposition reactions offers innovative solutions for energy conservation and environmental protection. Research in this area focuses on catalyst development, reactor design, and system efficiency to harness unused industrial heat for residential and commercial use (Liu et al., 2002).

Methanol as a Fixative in Histology

Methacarn, a methanol-based fixative solution, demonstrates the utility of methanol in preserving tissue samples for histological examination. This method offers advantages over traditional ethanol-based fixatives, such as reduced shrinkage and enhanced preservation of cellular structures (Puchtler et al., 1970).

Methanol in Liquid-Phase Synthesis

Methanol plays a crucial role in liquid-phase synthesis processes, such as in the production of chemicals and fuels. Research into catalysts, reaction mechanisms, and kinetics provides insight into optimizing these processes for industrial applications (Cybulski, 1994).

Propriétés

IUPAC Name |

(1-ethyl-4-methylimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABQIOUUMTYOTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=C1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2558136.png)

![N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide](/img/structure/B2558144.png)

![4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2558149.png)

![2-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2558151.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl thiophene-2-carboxylate](/img/structure/B2558156.png)